molecular formula C15H15NO3 B3822402 bis(4-methoxyphenyl)methanone oxime CAS No. 54150-63-9

bis(4-methoxyphenyl)methanone oxime

Cat. No. B3822402
CAS RN: 54150-63-9
M. Wt: 257.28 g/mol
InChI Key: QTSWPNAWJHHXKG-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)methanone oxime, also known as Methanone,bis(4-methoxyphenyl)-, oxime, is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 . The compound is related to bis(4-methoxyphenyl)methanone, which is used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a protocol for the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate . Another method involves the phosphine-mediated reductive acylation of oximes .


Molecular Structure Analysis

The molecular structure of bis(4-methoxyphenyl)methanone oxime can be analyzed using various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and confirm its identity.


Chemical Reactions Analysis

Oximes, such as bis(4-methoxyphenyl)methanone oxime, can undergo various chemical reactions. For example, they can participate in the Beckmann rearrangement, a reaction that transforms oximes into amides . Additionally, oximes can undergo photoisomerization via visible-light-mediated energy transfer (EnT) catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of bis(4-methoxyphenyl)methanone oxime can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be measured . Additionally, its solubility in various solvents can be tested.

Scientific Research Applications

Photocatalytic Degradation

Bis(4-hydroxyphenyl)methanone (BHPM), a variant of bis(4-methoxyphenyl)methanone, has been studied for its role in environmental remediation. It is commonly used as an ultraviolet stabilizer and filter in sunscreens. However, its potential as an endocrine disruptor necessitates methods for its removal from aquatic ecosystems. Research by (Mao et al., 2022) explored the use of cobalt titanium oxide for the photocatalytic activation of oxone to degrade BHPM in water. This study indicates its potential in environmental clean-up applications.

Oxidizing Agent

Bis(p-methoxyphenyl) telluroxide has been identified as a mild and selective oxidizing agent. It's effective for converting thiocarbonyl groups to oxo analogues and thiols into disulfides, as well as for the oxidation of certain nitrogenous compounds. This was explored by (Barton et al., 1979), emphasizing its utility in synthetic chemistry.

Antioxidant and Antimicrobial Potential

A study by (Harini et al., 2014) investigated novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters for their antioxidant and antimicrobial properties. These compounds showed promising efficacy in biological assays, indicating their potential use in pharmaceutical applications.

Pharmaceutical Analysis

In the field of pharmaceutical analysis, bis(4-hydroxyphenyl)methanone derivatives were studied for their presence in biological samples. (Locatelli et al., 2019) developed a method for the extraction and analysis of benzophenone derivative UV filters in human blood, plasma, and urine, highlighting the compound's significance in bioanalytical fields.

Chemical Reactivity and Synthesis

The reactivity of bis(4-methoxyphenyl) derivatives has been a subject of interest in chemical synthesis. For instance, (Golubev & Sen', 2011) examined the autoreduction mechanism of bis(4-methoxyphenyl)-oxoammonium perchlorate in aqueous alkali. Their study provides insights into the chemical behavior of this compound, which can be crucial for developing new synthetic methodologies.

Safety and Hazards

The safety data sheet for a related compound, bis(4-methoxyphenyl)amine, indicates that it may cause respiratory irritation upon inhalation . It’s important to handle bis(4-methoxyphenyl)methanone oxime with care and use appropriate personal protective equipment.

Future Directions

The future directions for research on bis(4-methoxyphenyl)methanone oxime could include exploring its potential applications in various fields, such as medicinal chemistry . Additionally, further studies could investigate its reactivity and the mechanisms of its reactions .

properties

IUPAC Name

N-[bis(4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(16-17)12-5-9-14(19-2)10-6-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSWPNAWJHHXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302570
Record name n-hydroxy-1,1-bis(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Hydroxy-1,1-bis(4-methoxyphenyl)methanimine

CAS RN

54150-63-9
Record name NSC151921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-hydroxy-1,1-bis(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

242 g (1 mole) of 4,4'-dimethoxybenzophenone was suspended in 2,000 ml of ethanol and 210 g (3 mole) of hydroxylamine hydrochloride and 300 ml (3 mole) of a 10N aqueous solution of NaOH were added thereto. Then the obtained mixture was heated under reflux. After two or three hours, the ethanol was distilled off in vacuo and then a saline solution was added thereto followed by extracting with chloroform. The chloroform phase was washed with water and dried over magnesium sulfate. After distilling the chloroform off, the residue was recrystallized from ethanol. Thus 240 g of the title compound was obtained in the form of colorless needles. m.p.: 131° to 132° C.
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242 g
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210 g
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aqueous solution
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Synthesis routes and methods II

Procedure details

4,4′-Dimethoxybenzophenone (25 g, 103 mmol) is suspended in ethanol (150 mL) and pyridine (30 mL). Hydroxylamine hydrochloride (21.50 g, 310 mmol) is added and the reaction mixture is refluxed for 3 hours. The reaction mixture is allowed to cool and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer dried is over MgSO4, filtered and the solvent removed in vacuo. The title compound is obtained following crystallisation from ethylacetate/cyclohexane. 1H nmr (CDCl3, 400 MHz); 7.70 (s, 1H), 7.40 (d of d, 4H), 6.95 (d, 2H), 6.85 (d, 2H), 3.85 (s, 3H), 3.80 (s, 3H).
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25 g
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21.5 g
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150 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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